molecular formula C10H8N4O4 B8359793 7-acetamido-6-nitro-3H-quinazolin-4-one

7-acetamido-6-nitro-3H-quinazolin-4-one

Cat. No. B8359793
M. Wt: 248.19 g/mol
InChI Key: PYFMVDMOJXSFHV-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

A solution of 7-amino-6-nitro-3H-quinazolin-4-one (5.90 g, 28.6 mmol) [Leonard, N. J.; Morrice, A. G.; Sprecker, M. A.; J. Org. Chem., 1975, 40, 356-363] in a mixture of glacial acetic acid (300 mL) and acetic anhydride (100 mL) is heated under reflux for 6 h, and water (100 mL) is added. The solution is then concentrated to a small volume to give 7-acetamido-6-nitro-3H-quinazolin-4-one (5.37 g, 76%). 1H NMR (DMSO) δ10.51 (1H, brs), 8.57 (1H, s), 8.24 (1H, s), 7.97 (1H, s), 2.15 (3H, s).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[C:16](O)(=[O:18])[CH3:17].C(OC(=O)C)(=O)C>O>[C:16]([NH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated to a small volume

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.37 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.